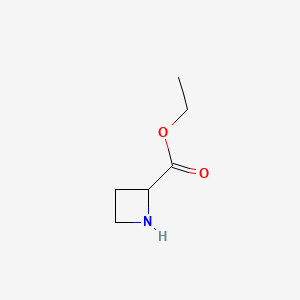
Ethyl azetidine-2-carboxylate
Descripción general
Descripción
Ethyl azetidine-2-carboxylate is a four-membered nitrogen-containing heterocyclic compound. It is an ester derivative of azetidine-2-carboxylic acid, which is a structural analogue of proline. The unique ring strain of azetidines makes them highly reactive and valuable in synthetic organic chemistry and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl azetidine-2-carboxylate can be synthesized through various methods, including:
Intramolecular Cyclization: This method involves the cyclization of suitable precursors under specific conditions to form the azetidine ring.
Nucleophilic Ring Opening of Aziridines: Aziridines can be converted to azetidines through nucleophilic ring-opening reactions.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as copper or nickel, can facilitate the formation of azetidines from suitable starting materials
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the azetidine ring .
Aplicaciones Científicas De Investigación
Ethyl azetidine-2-carboxylate has numerous applications in scientific research, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in studies involving protein synthesis and enzyme inhibition.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of ethyl azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, disrupting normal enzymatic functions. It can also be incorporated into proteins, leading to protein misfolding and functional disruption. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Ethyl azetidine-2-carboxylate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A structural analogue with similar reactivity but without the ester group.
Proline: A naturally occurring amino acid with a similar ring structure but different functional properties.
2-Azetidinone (β-lactam): A related compound with significant importance in medicinal chemistry, particularly in the synthesis of antibiotics like penicillins and cephalosporins
Uniqueness: this compound is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Propiedades
IUPAC Name |
ethyl azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZVXJXZJXWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551929 | |
| Record name | Ethyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766483-76-5 | |
| Record name | Ethyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















